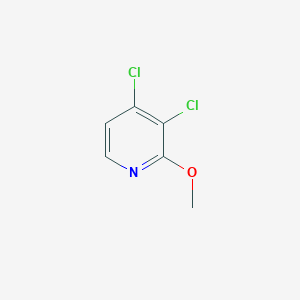

3,4-Dichloro-2-methoxypyridine

Beschreibung

Significance of Substituted Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring is a fundamental heterocyclic scaffold found in a wide array of natural products, pharmaceuticals, and agrochemicals. nih.govenpress-publisher.comnumberanalytics.comsciencepublishinggroup.comresearchgate.net Its presence is notable in essential biomolecules like nicotine, and the vitamins niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). nih.gov The adaptability of the pyridine structure for chemical modification has made it a privileged scaffold in medicinal chemistry and drug discovery. enpress-publisher.com

Substituted pyridine derivatives are integral to the development of new therapeutic agents, with applications as antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comresearchgate.net Their importance also extends to the agrochemical industry, where they form the basis for many insecticides, fungicides, and herbicides. enpress-publisher.comnumberanalytics.com The utility of pyridine scaffolds stems from their unique electronic properties, their ability to be readily converted into a variety of functional derivatives, and their role as pharmacophores that can interact with biological targets. nih.gov Halogenated pyridines, in particular, are key intermediates for creating diverse molecular structures for structure-activity relationship studies in the development of new drugs and agricultural products. nih.gov

Structural Classification of Dihalosubstituted Pyridines

Dihalosubstituted pyridines are classified based on the relative positions of the two halogen atoms on the pyridine ring. There are six possible constitutional isomers for a dichloropyridine, each with distinct chemical and physical properties.

The positions of the chlorine atoms significantly influence the reactivity of the pyridine ring. For instance, in nucleophilic aromatic substitution reactions, the positions of the halogens dictate which one is more susceptible to be replaced. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the C-2 and C-4 positions particularly susceptible to nucleophilic attack. nih.gov The presence of other substituents, such as a methoxy (B1213986) group, can further modulate this reactivity.

The classification of dichloropyridines is crucial for predicting their behavior in chemical reactions and for designing synthetic routes to more complex molecules. For example, in the case of 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution at the 2- or 6-position can be influenced by the nature of a substituent at the 3-position. researchgate.net

Positioning of 3,4-Dichloro-2-methoxypyridine within Pyridine Chemistry Research

This compound belongs to the class of polysubstituted pyridines, specifically a dihalogenated methoxypyridine. Such compounds are primarily of interest as intermediates in organic synthesis. nih.gov The presence of two chlorine atoms and a methoxy group on the pyridine ring provides multiple reactive sites for further functionalization.

The chlorine atoms at the 3- and 4-positions can potentially undergo nucleophilic substitution or participate in cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The methoxy group at the 2-position can also influence the reactivity of the ring and can, under certain conditions, be cleaved to reveal a hydroxyl group.

While extensive research focusing solely on this compound is not abundant in publicly available literature, its value lies in its potential as a building block. Chemists can utilize this compound to synthesize more elaborate pyridine-containing molecules for various applications, including the development of new pharmaceuticals and materials. mdpi.com The strategic placement of its functional groups makes it a useful starting material for creating a library of derivatives for screening in drug discovery programs or for constructing specific target molecules with desired properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dichloro-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDBEXKZBIATLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305221 | |

| Record name | 3,4-Dichloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934180-50-4 | |

| Record name | 3,4-Dichloro-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934180-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformative Pathways of 3,4 Dichloro 2 Methoxypyridine

Nucleophilic Reactions at Halogenated and Methoxy (B1213986) Positions

The pyridine (B92270) ring, being electron-deficient, activates the attached halogen and methoxy substituents towards nucleophilic aromatic substitution (SNAr). thermofishersci.in This class of reactions is fundamental to the functionalization of 3,4-dichloro-2-methoxypyridine.

Selective Displacement of Chlorine Substituents

The chlorine atoms at the C-3 and C-4 positions are susceptible to displacement by various nucleophiles. The regioselectivity of this displacement is influenced by the electronic effects of the substituents and the reaction conditions. Generally, the chlorine atom at the 4-position is more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent chlorine atom. However, the outcome can be sensitive to the nature of the nucleophile and solvent. wuxiapptec.com For instance, reactions with alkoxides can lead to the selective replacement of one of the chlorine atoms. researchgate.net

Table 1: Examples of Nucleophilic Displacement of Chlorine in Dichloropyridines

| Nucleophile | Product | Observations |

|---|---|---|

| Sodium Methoxide (B1231860) | 3-Chloro-2,4-dimethoxypyridine or 4-Chloro-2,3-dimethoxypyridine | Regioselectivity is dependent on reaction conditions. rsc.org |

| Amines | Amino-substituted dichloromethoxypyridines | The position of substitution can be influenced by the steric bulk of the amine. |

Reactivity of the Methoxy Group under Nucleophilic Conditions

While the chlorine atoms are generally more labile, the 2-methoxy group can also be displaced under certain nucleophilic conditions, particularly with strong nucleophiles or under forcing reaction conditions. rsc.org The reactivity of the methoxy group is generally lower than that of the halogens in SNAr reactions. masterorganicchemistry.com However, its displacement can be a competing pathway, especially in reactions with highly reactive nucleophiles. ntu.edu.sg

Mechanistic Insights into SNAr Reactions (e.g., Meisenheimer Intermediates)

Nucleophilic aromatic substitution on the pyridine ring proceeds through a stepwise addition-elimination mechanism. acsgcipr.org The initial step involves the attack of the nucleophile on the electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom or the methoxy group). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.compearson.comfrontiersin.org The negative charge in this intermediate is delocalized over the pyridine ring, with significant density on the nitrogen atom, which helps to stabilize it. thermofishersci.in In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. acsgcipr.org The stability of the Meisenheimer complex is a key factor in determining the rate and regioselectivity of the reaction. frontiersin.org While often transient, these intermediates have been detected and characterized in some systems. masterorganicchemistry.com

Electrophilic Substitution and Functionalization of the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring, which is further deactivated by the two chlorine atoms. iust.ac.irgcwgandhinagar.com The nitrogen atom of the pyridine ring is also prone to react with electrophiles, forming a pyridinium (B92312) salt and further deactivating the ring towards electrophilic attack. iust.ac.irgcwgandhinagar.com However, under specific conditions and with carefully chosen reagents, electrophilic substitution might be possible, likely directed to the less deactivated positions. The presence of the methoxy group, an electron-donating group, can slightly activate the ring towards electrophilic attack, but this effect is largely outweighed by the deactivating influence of the nitrogen atom and the chlorine substituents. ambeed.com

Organometallic Reactivity: Lithiation and Transmetalation

Organometallic reactions, particularly lithiation followed by reaction with electrophiles, provide a powerful tool for the functionalization of halogenated pyridines. clockss.org

Regioselective Deprotonation Patterns

The deprotonation of substituted pyridines using strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can lead to the formation of lithiated intermediates. acs.orgnih.govresearchgate.net The regioselectivity of this deprotonation is governed by a combination of factors, including the directing effect of the substituents and the kinetic versus thermodynamic control of the reaction. researchgate.net In the case of 2-methoxypyridines, lithiation often occurs at the C-3 position, directed by the methoxy group. dur.ac.uk However, the presence of halogens can significantly influence the site of deprotonation. Studies on related 2-chloro- and 2-methoxypyridines have shown that the lithiation can be a complex process, sometimes involving initial deprotonation at one site followed by rearrangement to a more stable lithiated species. acs.orgnih.govresearchgate.net For this compound, deprotonation is expected to be influenced by all three substituents, potentially leading to a mixture of lithiated isomers. The precise regioselectivity would likely depend on the specific base and reaction conditions employed. Following lithiation, the resulting organolithium species can undergo transmetalation with other metals to form different organometallic reagents, which can then be used in various cross-coupling reactions. nih.govwikipedia.org

Intermediate Organometallic Species Formation

The generation of organometallic intermediates from halo-pyridines is a fundamental strategy for subsequent carbon-carbon and carbon-heteroatom bond formation. For this compound, metalation reactions can be envisioned where a metal, such as lithium or magnesium, replaces one of the chlorine atoms or a ring proton. ambeed.commsu.edu These reactions typically involve strong bases or direct metal insertion.

The reactivity of organometallic compounds is generally parallel to the ionic character of the carbon-metal bond. msu.edu Alkyllithium and Grignard reagents are highly reactive due to the significant nucleophilic character of the carbon atom bonded to the metal. msu.edu In the context of dichloropyridines, metal-halogen exchange is a common route. Given the two chlorine substituents on this compound, selective metalation can be challenging but is often directed by the electronic environment of the pyridine ring. The chlorine at the C4 position is generally more susceptible to metal-halogen exchange than the one at C3 due to greater activation by the ring nitrogen.

This process typically involves treating the substrate with an organolithium reagent, such as n-butyllithium, at low temperatures to prevent side reactions. The resulting lithiated pyridine species is a potent nucleophile, ready to react with a variety of electrophiles. This pathway opens up possibilities for introducing a wide range of substituents that are not accessible through direct substitution methods. ambeed.com

Radical Reaction Pathways and Their Control

Radical reactions offer a complementary approach to ionic pathways for the functionalization of heterocyclic systems. For this compound, radical pathways can be initiated at several sites, including the pyridine ring, the methoxy group, or the chlorine atoms, though the latter is less common under typical radical-generating conditions.

The methoxy group can be a site for radical formation. Alkoxy radicals can be generated via photolysis of corresponding alkyl nitrites or through other radical initiation methods. caltech.edu Once formed, an alkoxy radical attached to an aromatic system can undergo several transformations, including hydrogen abstraction or isomerization. caltech.edu Research into methoxypyridinium salts has shown their remarkable reactivity towards alkyl radicals, suggesting that activation of the pyridine nitrogen could facilitate radical additions. researchgate.net

Controlling radical reactions is crucial for synthetic utility. The outcome of a radical reaction, such as an intramolecular cyclization, can be directed by the substitution pattern on the radical precursor. bbhegdecollege.com For intermolecular reactions, the choice of radical initiator and reaction conditions dictates the pathway. For instance, photocatalysis or the use of iron catalysts can transform diazo compounds into carbon radicals that selectively add to alkenes, a strategy that could be adapted for the functionalization of derivatives of this compound. acs.org Such radical-mediated additions proceed under mild conditions and tolerate a wide range of functional groups, offering a powerful tool for complex molecule synthesis. acs.org

Chemo- and Regioselective Functional Group Interconversions

The differential reactivity of the two chlorine atoms in this compound is the basis for its utility in chemo- and regioselective synthesis. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard, allowing for the selective substitution of one chlorine atom while leaving the other intact for subsequent transformations. nih.gov

The C4-chloro substituent is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C3-chloro substituent. This enhanced reactivity is attributed to the electronic influence of the ring nitrogen, making the C4 position more electrophilic. researchgate.net This inherent reactivity difference allows for sequential, site-selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. yonedalabs.com For dichloropyridines, this reaction can be performed with high regioselectivity. Studies on the related 2,3,5-trichloropyridine (B95902) have shown that Suzuki coupling occurs preferentially at the C2 and C6 positions. nih.gov In this compound, with the C2 position blocked, the C4 position is the primary site for coupling. By carefully selecting the catalyst, base, and solvent, the chlorine at C4 can be selectively replaced with an aryl or heteroaryl group. nih.govresearchgate.net

| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Product | Yield (%) | Ref. |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 2-Chloro-4-phenylpyrimidine | 95 | researchgate.net |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 3,5-Dichloro-2-phenylpyridine | 92 | nih.gov |

| 2-Bromopyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2,3'-Bipyridine | 65 | mdpi.com |

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reactivity of the halide follows the order I > Br > Cl > OTf. wikipedia.org While coupling with aryl chlorides is more challenging than with bromides or iodides, it can be achieved under optimized conditions. libretexts.org For this compound, selective alkynylation at the more reactive C4 position is feasible, providing access to valuable alkynylpyridine building blocks. libretexts.orgmdpi.com

| Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield (%) | Ref. |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Room Temp | 95 | mdpi.com |

| 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | Room Temp | 90 (at I-position) | libretexts.org |

| 2,4-Dichlorobenzonitrile | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 °C | 85 (at 2-position) | libretexts.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. numberanalytics.com This reaction has proven to be highly regioselective for dihalopyridines. For instance, the amination of 2,4-dichloropyridine (B17371) occurs with high selectivity at the C2 position. researchgate.net This selectivity is dictated by the electronic properties of the pyridine ring and the steric environment around the chlorine atoms. Applying this principle to this compound, amination would be expected to occur preferentially at the more electrophilic C4 position. This allows for the introduction of primary and secondary amines, creating precursors for a wide range of biologically active molecules. researchgate.netacs.org

Synthetic Utility of 3,4 Dichloro 2 Methoxypyridine As a Chemical Precursor

Versatile Building Block for Diverse Pyridine (B92270) Derivative Synthesis

The arrangement of two chloro atoms and a methoxy (B1213986) group on the pyridine ring makes 3,4-dichloro-2-methoxypyridine a highly adaptable starting material. These groups can be selectively substituted or transformed through various organic reactions, providing access to a wide range of pyridine derivatives that would be challenging to synthesize otherwise.

The creation of polysubstituted pyridines, particularly those bearing multiple aryl groups, is a key objective in fields like medicinal chemistry and materials science. This compound serves as an excellent platform for achieving this through sequential cross-coupling reactions. The two chlorine atoms at the C4 and C3 positions possess different reactivities, which can be exploited for selective substitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. fishersci.esnih.gov The general order of reactivity for halogen substituents in these reactions is I > Br > Cl, but the electronic environment of the pyridine ring also plays a critical role. In dichloropyrimidines, for instance, coupling often occurs preferentially at the 4-position. nih.gov This regioselectivity allows for the stepwise introduction of different substituents. For a substrate like this compound, a first Suzuki coupling could be directed to the more reactive C4 position, followed by a second coupling at the C3 position under different conditions or with a more reactive catalyst system. This stepwise approach provides a modular strategy for the synthesis of tri-substituted pyridine cores. nih.gov

Table 1: Illustrative Sequential Suzuki Coupling for Polysubstituted Pyridine Synthesis This table illustrates a conceptual pathway based on established reactivity principles.

| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|---|

| 1 | This compound | Arylboronic Acid 1 | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-Chloro-4-aryl-2-methoxypyridine |

Nitrogen-containing heterocycles are ubiquitous in biologically active compounds. nih.gov The 2-methoxypyridine (B126380) motif, present in this compound, is a key structural element in various complex molecules, including gamma-secretase modulators investigated for disease treatment. nih.gov

In the synthesis of such complex molecules, a methoxypyridine fragment can be elaborated and coupled with other heterocyclic systems. For example, a functionalized 2-methoxypyridine core can be prepared and then joined with other fragments, such as indazoles or thiazoles, to assemble the final complex structure. nih.gov The synthesis often involves multiple steps where the pyridine substituents are modified to allow for these coupling reactions. The chloro groups on this compound provide convenient handles for introducing amine or other functionalities necessary for building these intricate heterocyclic systems. acs.org

Preparation of Polysubstituted Pyridine Scaffolds

Role in the Synthesis of Fused Polycyclic Aromatic Systems

The reactivity of this compound also extends to its use as a precursor for fused heterocyclic systems, where the pyridine ring is annulated with another ring. This is achieved by transforming the substituents into functionalities that can participate in intramolecular cyclization reactions.

Pyridopyrimidines are a class of fused heterocycles with significant pharmacological importance, found in drugs used to treat a variety of conditions. nih.govmdpi.com The synthesis of these frameworks often begins with a suitably substituted pyridine. For example, a 3-aminopyridine-4-carboxylic acid derivative can be condensed with a one-carbon unit (like formic acid or chloroformamidine) to form the pyrimidine (B1678525) ring, yielding a pyrido[3,4-d]pyrimidine. nih.gov

Starting from this compound, a synthetic sequence could involve selective nucleophilic aromatic substitution of the C4-chloro group with an amine, followed by hydrolysis of the C3-chloro group and subsequent oxidation to a carboxylic acid. This would generate the necessary 3-amino-2-methoxypyridine-4-carboxylic acid intermediate, poised for cyclization to the pyridopyrimidine core.

Table 2: Conceptual Synthesis of a Pyrido[3,4-d]pyrimidine Intermediate

| Step | Starting Material | Reaction | Intermediate |

|---|---|---|---|

| 1 | This compound | Selective amination at C4 | 4-Amino-3-chloro-2-methoxypyridine |

| 2 | 4-Amino-3-chloro-2-methoxypyridine | Functional group transformation (e.g., cyanation then hydrolysis) | 4-Amino-2-methoxypyridine-3-carbonitrile |

The furo[2,3-b]pyridine (B1315467) scaffold is of growing interest in medicinal chemistry, particularly as a "hinge-binding" template in kinase inhibitors. nih.gov Several synthetic routes to this core start from functionalized pyridines. One common strategy involves the Thorpe-Ziegler cyclization of a 2-alkoxynicotinonitrile derivative that has a suitable group at the oxygen atom. eurjchem.com

For instance, a 2-methoxypyridine-3-carbonitrile can be O-alkylated with an α-haloketone. The resulting intermediate, a 2-(2-oxopropoxy)nicotinonitrile, can then undergo an intramolecular cyclization under basic conditions to form the fused furan (B31954) ring, yielding a 3-aminofuro[2,3-b]pyridine derivative. eurjchem.comscite.ai this compound could be converted to the required 2-methoxynicotinonitrile (B1347345) precursor via selective substitution of one of the chloro groups with a cyanide nucleophile, demonstrating its utility in accessing these important fused systems.

Pyridine o-quinodimethanes are highly reactive intermediates that can be trapped in situ via Diels-Alder reactions to construct complex polycyclic and heterocyclic frameworks, such as tetrahydroquinolines and isoquinolines. researchgate.net These intermediates are typically generated from pyridine precursors bearing two adjacent, readily eliminated groups, such as o-bis(chloromethyl)pyridines or pyridine-fused sulfolenes. researchgate.netresearchgate.net

A precursor like this compound could be transformed into a substrate for generating a pyridine-3,4-quinodimethane. This would involve a two-step conversion of the chloro groups into methyl groups (e.g., via cross-coupling), followed by radical bromination to yield a 3,4-bis(bromomethyl)-2-methoxypyridine. Subsequent treatment with a reducing agent like sodium iodide would trigger a 1,4-elimination to generate the transient o-quinodimethane, which can then be intercepted by a dienophile to rapidly build complex molecular scaffolds. researchgate.net This highlights the potential of this compound as a starting point for advanced cycloaddition strategies.

Intermediate in Pharmaceutical Research and Development:Nitrogen-containing heterocycles, including pyridines, are recognized as crucial scaffolds in drug discovery.rsc.orgresearchgate.netnih.govDespite this, the search results did not yield specific examples for3,4-Dichloro-2-methoxypyridinein the requested contexts:

Building Blocks for Enzyme Inhibitors:Pyridine derivatives are generally noted as potential enzyme inhibitors.benchchem.comHowever, specific examples found in the search results involve other pyridine structures, such as 2-amino-3-methylpyridine (B33374) in the development of carbonic anhydrase inhibitors.tandfonline.comThere is no information linking this compound directly to the synthesis of enzyme inhibitors.

Due to the strict requirement to focus solely on This compound and the absence of specific data for this compound in the provided search results for the outlined topics, generating a scientifically accurate and thorough article as requested is not feasible. To do so would require presenting information on other related compounds, which would violate the explicit instructions of the prompt.

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

The precise identification and structural confirmation of synthetic compounds like this compound and its derivatives rely on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard, providing detailed information about the molecular framework and its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for elucidating the structure of pyridine derivatives.

In ¹H NMR, the chemical shift (δ), signal multiplicity, and coupling constants (J) offer insights into the electronic environment and connectivity of protons. For instance, in derivatives of 2-methoxypyridine, the methoxy group protons (OCH₃) typically appear as a singlet in a specific region of the spectrum. mdpi.com The protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the nature and position of substituents. researchgate.net For example, the substitution of hydrogen atoms with chlorine can lead to narrower spectral lines due to the decrease in proton-proton coupling interactions. chemrxiv.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment. For example, carbons bonded to electronegative atoms like chlorine or oxygen will be deshielded and appear at a higher chemical shift. mdpi.com The chemical shifts for halogenated carbons, such as those bonded to bromine or iodine, appear in predictable ranges. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivities between protons and carbons, further confirming the molecular structure. mdpi.com

Below is a table showcasing typical ¹H NMR chemical shifts for protons in different chemical environments, which can be useful for identifying impurities or characteristic groups. sigmaaldrich.comcarlroth.com

| Proton | Multiplicity | CDCl₃ (ppm) | (CD₃)₂CO (ppm) | (CD₃)₂SO (ppm) | C₆D₆ (ppm) | CD₃CN (ppm) | CD₃OD (ppm) | D₂O (ppm) |

| Solvent residual peak | 7.26 | 2.05 | 2.50 | 7.16 | 1.94 | 3.31 | 4.79 | |

| H₂O | s | 1.56 | 2.84 | 3.33 | 0.40 | 2.13 | 4.87 | |

| Acetic acid | s | 2.10 | 1.96 | 1.91 | 1.55 | 1.96 | 1.99 | 2.08 |

| Acetone | s | 2.17 | 2.09 | 2.09 | 1.55 | 2.08 | 2.15 | 2.22 |

| Acetonitrile | s | 2.10 | 2.05 | 2.07 | 1.55 | 1.96 | 2.03 | 2.06 |

| Benzene (B151609) | s | 7.36 | 7.36 | 7.37 | 7.15 | 7.37 | 7.33 | |

| Chloroform | s | 7.26 | 8.02 | 8.32 | 6.15 | 7.58 | 7.90 | |

| Dichloromethane | s | 5.30 | 5.63 | 5.76 | 4.27 | 5.44 | 5.49 | |

| Data sourced from Sigma-Aldrich and Carl ROTH. sigmaaldrich.comcarlroth.com | ||||||||

| s: singlet, mult: multiplet. The values are temperature- and concentration-dependent. |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.org It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. uni.lu The presence of chlorine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately two-thirds the intensity of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Electron ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to fragment in predictable ways. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. gatech.edu Common fragmentation pathways for organic molecules include the loss of small, stable neutral molecules or radicals. For example, a methoxy-substituted pyridine might lose a methyl radical (CH₃•) or a molecule of formaldehyde (B43269) (CH₂O). The fragmentation of the pyridine ring itself can also lead to characteristic ions. The stability of the resulting carbocations often dictates the major fragmentation pathways observed.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high confidence. rsc.org Techniques like Electrospray Ionization (ESI) are often used for HRMS analysis of polar compounds. mdpi.com

The following table shows predicted collision cross-section (CCS) values for different adducts of this compound, which can be useful in advanced MS techniques. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 177.98210 | 127.7 |

| [M+Na]⁺ | 199.96404 | 139.2 |

| [M-H]⁻ | 175.96754 | 129.9 |

| [M+NH₄]⁺ | 195.00864 | 148.3 |

| [M+K]⁺ | 215.93798 | 135.2 |

| [M+H-H₂O]⁺ | 159.97208 | 123.3 |

| [M+HCOO]⁻ | 221.97302 | 142.3 |

| Data sourced from PubChem. uni.lu |

Theoretical and Computational Chemistry Applications

Computational chemistry provides a powerful lens through which to investigate the properties and reactivity of molecules like this compound at an atomic and electronic level. These theoretical approaches complement experimental findings and offer predictive insights into molecular behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. aps.org This method calculates the electron density of a system to determine its energy and other properties. mdpi.com For pyridine derivatives, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (for comparison with IR and Raman spectra), and calculate electronic properties that govern reactivity. researchgate.netnih.govnih.gov

The electronic structure, as described by DFT, reveals how electrons are distributed within the molecule. This information is critical for understanding properties such as dipole moment and molecular electrostatic potential (MEP). orientjchem.org The MEP map, for instance, visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites of chemical reactivity. orientjchem.org DFT studies have been successfully applied to various pyridine derivatives to investigate their structure and properties. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org The energy and symmetry of these orbitals are key to understanding and predicting the course of chemical reactions. numberanalytics.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com FMO analysis can be used to predict the most likely pathway for a reaction and to explain the stereochemical and regiochemical outcomes. numberanalytics.com For example, in nucleophilic substitution reactions, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile is considered. numberanalytics.com The distribution of the LUMO on the electrophilic substrate can indicate the most susceptible site for attack. researchgate.net In the context of pyridine derivatives, FMO analysis has been used to understand their reactivity in various transformations, including oxidative additions to metal catalysts. acs.orgchemrxiv.org

Computational methods, particularly DFT, are extensively used to investigate the regioselectivity and mechanisms of chemical reactions. csic.es For a molecule like this compound, which has multiple potential reaction sites, computational studies can predict which site is most likely to react under specific conditions.

By calculating the energies of possible intermediates and transition states along different reaction pathways, chemists can determine the most energetically favorable route. rsc.org For instance, in nucleophilic aromatic substitution (SNAr) reactions of substituted dichloropyridines, computational studies can elucidate why one chlorine atom is preferentially substituted over the other. researchgate.net These studies can model the effects of substituents, solvents, and catalysts on the reaction outcome. The distortion/interaction model, a computational approach, has been used to explain the regioselectivity observed in reactions of pyridine-like intermediates. nih.gov Such computational investigations provide a detailed, mechanistic understanding that is often difficult to obtain through experimental means alone and are invaluable for designing new synthetic routes and predicting the behavior of novel compounds.

Advanced Characterization and Computational Investigations

Computational Investigations

The prediction of C-H bond acidity is a cornerstone of modern synthetic chemistry, providing critical insights into the regioselectivity of deprotonation reactions, particularly for directed ortho-metalation (DoM). For complex heterocyclic systems like 3,4-dichloro-2-methoxypyridine, where multiple potential sites for metalation exist, computational methods offer a powerful tool for predicting the most thermodynamically favorable site of proton abstraction. The acidity of a C-H bond is quantified by its pKa value; a lower pKa indicates a more acidic proton and a more stable resulting carbanion.

In the case of this compound, two non-equivalent protons are available for abstraction: one at the C-5 position and another at the C-6 position. The relative acidity of these protons is governed by the cumulative electronic effects of the substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the ring nitrogen atom significantly acidifies the protons at the adjacent ortho positions (C-2 and C-6). The chloro substituents at C-3 and C-4 are strongly electron-withdrawing via induction, which serves to further increase the acidity of the remaining ring protons. Conversely, the methoxy (B1213986) group at C-2 is generally considered electron-donating through resonance, which would decrease acidity, but it also has an inductive-withdrawing effect.

A pertinent reference is the computational study on 2-methoxypyridine (B126380) in tetrahydrofuran (B95107) (THF), a common solvent for metalation reactions. researchgate.net The calculated pKa values for the C-H bonds in this parent compound provide a foundational understanding of the influence of the 2-methoxy group and the ring nitrogen.

| Position | Calculated pKa |

|---|---|

| C-3 | 41.9 |

| C-4 | 39.5 |

| C-5 | 40.2 |

| C-6 | 37.9 |

Data sourced from a computational study on substituted pyridines. researchgate.net

The data clearly indicates that the proton at the C-6 position of 2-methoxypyridine is the most acidic by a significant margin. researchgate.net This is a direct consequence of its proximity to the powerful electron-withdrawing effect of the ring nitrogen.

Extrapolating this finding to this compound, we can predict the relative acidities. The two chlorine atoms at the C-3 and C-4 positions will substantially lower the pKa of both the C-5 and C-6 protons compared to the 2-methoxypyridine reference. The C5-H is flanked by two electron-withdrawing chloro groups, which will strongly enhance its acidity. However, the acidifying effect of an adjacent nitrogen atom in a heteroaromatic ring is exceptionally strong. Therefore, it is computationally predicted that the C6-H bond will remain the most acidic site in this compound. This position benefits from the primary acidifying effect of the ortho-nitrogen, which is further amplified by the inductive pull of the chloro substituents. Consequently, the C-6 position is the most probable thermodynamic site for metalation.

Emerging Research Frontiers and Future Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The pursuit of greener and more economical methods for synthesizing 3,4-dichloro-2-methoxypyridine and related halogenated pyridines is a significant focus of current research. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. Modern approaches, however, are increasingly centered around principles of green chemistry, such as atom economy and the use of less toxic materials.

One promising strategy involves the use of continuous flow processes. These systems offer enhanced control over reaction parameters, leading to improved yields and safety, particularly in industrial-scale production. For instance, the synthesis of related compounds like 5-Bromo-3-iodo-2-methoxypyridine has been adapted for continuous flow, utilizing automated reactors to boost efficiency. smolecule.com

Furthermore, researchers are exploring one-pot synthesis methodologies to reduce waste and simplify procedures. An example is the synthesis of 2-chloro-6-methylaniline, which employs a diazotization, reduction, and iron-mediated nitro reduction sequence in water, highlighting a commitment to environmentally benign solvents. Such strategies could potentially be adapted for the synthesis of this compound. The development of advanced oxidation processes for treating wastewater containing pyridine (B92270) derivatives also underscores the growing emphasis on the entire lifecycle of these chemical processes. researchgate.net

Discovery of Novel Reactivity Modes for Halogenated Methoxypyridines

The unique electronic environment of halogenated methoxypyridines, including this compound, makes them versatile substrates for a variety of chemical transformations. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing halogen atoms creates distinct reactivity patterns that researchers are actively exploiting.

A key area of exploration is in cross-coupling reactions, such as Suzuki and Negishi couplings. These reactions are fundamental to the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. lookchem.com For example, 2-Chloro-6-methoxy-3-nitropyridine is a valuable reactant in such couplings, leading to the creation of pharmaceuticals and advanced materials. lookchem.com

Nucleophilic aromatic substitution (SNAr) is another critical reaction pathway for these compounds. The reactivity in SNAr reactions is influenced by the position and nature of the substituents on the pyridine ring. For instance, the methoxy group in 2-chloro-6-methoxypyridine (B123196) reduces reactivity compared to 2-chloropyridine (B119429) due to its electron-donating resonance effect. Understanding these subtleties allows for the selective functionalization of the pyridine core.

Furthermore, directed metalation reactions are being employed to achieve regioselective functionalization. researchgate.netresearchgate.net By using specific reagents, it is possible to direct the metalation to a particular position on the pyridine ring, enabling the introduction of various functional groups with high precision.

Advanced Mechanistic Investigations to Guide Synthetic Design

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic strategies. Researchers are employing a combination of experimental and computational techniques to unravel the intricate details of reactions involving halogenated methoxypyridines.

Computational studies, for example, can predict the acidity of C-H bonds and the stability of reaction intermediates, providing valuable insights into regioselectivity. researchgate.net These calculations help in choosing the appropriate base and reaction conditions to achieve a desired outcome in deprotometalation reactions. researchgate.net

Mechanistic studies have also been critical in understanding the direct arylation of sp3 C-H bonds, a challenging but highly desirable transformation. acs.org By investigating the role of directing groups, such as the pyridine nitrogen, and the influence of substituents, researchers can optimize reaction conditions and expand the scope of these powerful reactions. For instance, studies on the lithiation of 2-chloro- and 2-methoxypyridine (B126380) have revealed complex mechanisms involving pre-complexation and the formation of dilithio intermediates. researchgate.net

Strategic Design of this compound Derivatives as Advanced Precursors

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of more complex and functionally diverse molecules. By strategically modifying the chlorine and methoxy groups, chemists can generate a wide array of advanced precursors for various applications.

One notable application is in the synthesis of biologically active compounds. For example, this compound has been used as a precursor in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives, which are being investigated as monoamine reuptake inhibitors. google.comgoogle.com The synthesis involves the reaction of this compound with other building blocks to construct the final complex molecule. google.comgoogle.com

The compound also serves as a building block for creating novel heterocyclic systems. The sequential functionalization of the pyridine ring through various coupling and substitution reactions allows for the construction of polycyclic aromatic hydrocarbons and other intricate molecular architectures. acs.org The development of pyridine-3-carbonitriles, for instance, has led to materials with interesting optical and electronic properties. mdpi.com

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3,4-Dichloro-2-methoxypyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or halogenation of methoxypyridine precursors. For example, chlorination of 2-methoxypyridine derivatives using reagents like POCl₃ or SOCl₂ under controlled temperatures (60–100°C) can introduce chlorine atoms at the 3- and 4-positions . Optimization includes:

- Catalyst Selection : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures isolates the product .

Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy group at C2, chlorines at C3/C4). Aromatic proton signals typically appear at δ 6.5–8.5 ppm, with deshielding effects from electron-withdrawing Cl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (M+ = 192.99 g/mol) and isotopic patterns for Cl atoms .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and thermodynamic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model:

- Electrophilic Reactivity : Electron-deficient aromatic rings favor nucleophilic attack at C6 .

- Thermodynamic Stability : Gibbs free energy calculations compare stability of regioisomers (e.g., 2,3-dichloro vs. 3,4-dichloro derivatives) .

- Solubility Parameters : COSMO-RS simulations predict solubility in organic solvents (e.g., logP ≈ 2.1) .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from:

- Reagent Purity : Trace moisture in POCl₃ reduces chlorination efficiency; rigorous drying (molecular sieves) improves reproducibility .

- Reaction Monitoring : In-situ FTIR tracks intermediate formation (e.g., methoxy group retention at C2) .

- Byproduct Analysis : GC-MS identifies competing pathways (e.g., over-chlorination at C5) .

Q. How do steric and electronic effects influence substitution reactions at the pyridine ring?

- Methodological Answer :

- Steric Effects : The methoxy group at C2 hinders electrophilic substitution at adjacent positions, directing Cl to C3/C4 .

- Electronic Effects : Electron-withdrawing Cl groups deactivate the ring, requiring harsher conditions (e.g., elevated temperatures) for further functionalization .

- Kinetic Studies : Hammett plots correlate substituent effects with reaction rates (σ⁺ values for Cl and OMe guide mechanistic insights) .

Data Contradiction Analysis

Q. Why do literature reports vary in the melting points and spectral data for this compound?

- Methodological Answer : Variations arise from:

- Polymorphism : Crystallization solvents (e.g., ethanol vs. acetone) produce different crystal forms with distinct melting points .

- Impurity Profiles : Residual solvents (e.g., DMF) or byproducts (e.g., mono-chlorinated derivatives) alter NMR/MS data .

- Instrument Calibration : Standardize NMR spectrometers with internal references (e.g., TMS) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.